molecular formula C10H11ClO3S B1399551 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one CAS No. 593960-75-9

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one

Cat. No.: B1399551
CAS No.: 593960-75-9
M. Wt: 246.71 g/mol
InChI Key: TYCFMNLEFLOTBO-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is a substituted aryl ketone with the molecular formula C₁₀H₁₁ClO₃S and a molecular weight of 246.70 g/mol. Its structure features a phenyl ring substituted with a chlorine atom at the para position (C4) and a methylsulfonyl (-SO₂CH₃) group at the meta position (C3). The propan-2-one moiety is directly attached to the aromatic ring, forming a ketone functional group. The methylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

1-(4-chloro-3-methylsulfonylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-7(12)5-8-3-4-9(11)10(6-8)15(2,13)14/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCFMNLEFLOTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728047
Record name 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593960-75-9
Record name 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one can be synthesized by reacting phenylacetone with chloromethylsulfonyl chloride under basic conditions . The reaction typically involves:

    Reactants: Phenylacetone and chloromethylsulfonyl chloride

    Conditions: Basic medium, often using a base like sodium hydroxide

    Procedure: The reactants are mixed and allowed to react, forming the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. Key pathways include:

  • Conversion to carboxylic acids : Treatment with strong oxidizing agents like KMnO₄ in acidic or basic media yields 4-chloro-3-(methylsulfonyl)benzoic acid.

  • Epoxidation : Under alkaline H₂O₂ conditions, the α,β-unsaturated ketone intermediate forms an epoxide at the β-carbon.

Reagents

Oxidizing AgentConditionsProduct
KMnO₄H₂SO₄, 80°CCarboxylic acid
H₂O₂/NaOHRT, 12 hrsEpoxide

Reduction Reactions

The carbonyl group is selectively reduced to secondary alcohols:

  • Catalytic hydrogenation : H₂/Pd-C in ethanol converts the ketone to 1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-ol with >90% yield.

  • Metal hydrides : NaBH₄ or LiAlH₄ in THF reduces the ketone but leaves methylsulfonyl and chloro groups intact .

Selectivity Data

Reducing AgentSolventYield (%)
H₂/Pd-CEthanol92
NaBH₄THF85

Nucleophilic Substitution

The chloro and methylsulfonyl groups participate in SNAr (nucleophilic aromatic substitution):

  • Chloro displacement : Reacts with amines (e.g., piperidine) in DMF at 120°C to form N-arylpiperidine derivatives .

  • Methylsulfonyl activation : The electron-withdrawing -SO₂CH₃ group directs nucleophiles to the para position relative to the chloro substituent .

Reaction Kinetics

NucleophileTemp (°C)Time (hrs)Product
Piperidine1206N-(4-piperidino-3-(methylsulfonyl)phenyl)propan-2-one
KSCN1004Thiocyanate derivative

Condensation Reactions

The ketone undergoes aldol-like condensations:

  • Crossed aldol : With aromatic aldehydes (e.g., benzaldehyde) in NaOH/EtOH, it forms α,β-unsaturated ketones .

  • Mechanism : Base deprotonates the α-carbon, enabling nucleophilic attack on the aldehyde.

Example
this compound + 4-nitrobenzaldehyde → (E)-3-(4-nitrophenyl)-1-(4-chloro-3-(methylsulfonyl)phenyl)prop-2-en-1-one (75% yield) .

Radical Halogenation

The methyl group adjacent to the ketone undergoes bromination under radical conditions:

  • NBS initiation : N-bromosuccinimide (NBS) with AIBN in CCl₄ yields 1-(4-chloro-3-(methylsulfonyl)phenyl)-2-bromopropan-2-one .

Regioselectivity
Radical stability follows the order: tertiary > secondary > primary, favoring bromination at the methyl group .

Complexation with Metals

The ketone and sulfonyl groups coordinate transition metals:

  • Pd(II) complexes : Forms stable complexes with PdCl₂ in acetonitrile, used in catalytic cross-coupling reactions .

  • Structure : X-ray crystallography confirms bidentate coordination via the carbonyl oxygen and sulfonyl oxygen .

Biological Activity

Derivatives exhibit TRPV1 receptor antagonism:

  • Structure-activity relationship (SAR) : Modifications at the ketone or sulfonyl group enhance binding affinity. A derivative with a pyridinemethylamine side chain showed Kᵢ = 0.2 nM against TRPV1.

Key Data

DerivativeIC₅₀ (nM)Target
49S6.3TRPV1
12R18.4TRPV1

Comparative Reactivity

The methylsulfonyl group’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, accelerating nucleophilic additions compared to non-sulfonated analogs .

Reactivity Trends

CompoundRelative Rate (k)
This compound1.0
1-(4-Chlorophenyl)propan-2-one0.3

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for therapeutic applications in treating infectious diseases. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli in vitro.

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may reduce inflammation markers in biological systems, suggesting potential use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.

3. Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through modulation of key signaling pathways like STAT3 and NF-κB. These pathways are crucial in regulating cell survival and inflammation, which are often dysregulated in cancer.

Agrochemical Applications

This compound serves as an intermediate in the synthesis of various agrochemical compounds. Its unique functional groups allow for modifications that enhance the efficacy of pesticides and herbicides. The compound’s reactivity can be harnessed to develop novel agrochemicals that target specific pests or diseases in crops .

Material Science Applications

In material science, this compound is explored for its potential use in developing advanced materials with specific electronic or optical properties. The presence of chlorine and methylsulfonyl groups may contribute to unique interactions within polymer matrices or coatings, leading to materials with tailored functionalities.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism
In a biochemical study, researchers investigated the compound's mechanism of action in reducing inflammatory cytokines in human cell lines. The findings revealed a significant decrease in tumor necrosis factor-alpha (TNF-α) levels when treated with the compound, highlighting its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or modulator of specific biochemical pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituents on Aromatic Ring Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Cl, 3-(methylsulfonyl) Propan-2-one C₁₀H₁₁ClO₃S 246.70
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Cl (Ring A), 4-OCH₃ (Ring B) α,β-Unsaturated ketone C₁₆H₁₃ClO₂ 272.73
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-Cl (Ring A), 4-CH₃ (Ring B) α,β-Unsaturated ketone C₁₆H₁₃ClO 256.73
1-(4-Chlorophenyl)-3,3-di(methylthio)prop-2-en-1-one 4-Cl 3,3-di(SCH₃), enone C₁₂H₁₃ClOS₂ 272.80
1-(4-Fluoro-3-methoxyphenyl)propan-2-one 4-F, 3-OCH₃ Propan-2-one C₁₀H₁₁FO₂ 182.19
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone 4-(methylsulfonyl)phenyl, 6-methylpyridin-3-yl Ethanone, pyridine C₁₅H₁₅NO₃S 289.35

Key Observations:

Electronic Effects: The target compound’s methylsulfonyl (-SO₂CH₃) group is a stronger electron-withdrawing group (EWG) than the methoxy (-OCH₃) or methyl (-CH₃) groups in analogs . In contrast, chalcone derivatives (e.g., entries 2 and 3 in Table 1) feature α,β-unsaturated ketones, enabling conjugation and reactivity in Michael additions or cycloadditions .

Steric and Solubility Considerations: The 3,3-di(methylthio) substitution in introduces steric bulk and sulfur-based polarity, which may enhance solubility in nonpolar solvents compared to the target compound. The pyridine-containing analog combines aromatic and heterocyclic components, likely altering solubility and bioavailability.

Biological Relevance: Chalcone derivatives (e.g., ) are well-documented for antimicrobial and anticancer activities due to their conjugated systems. The target compound’s lack of conjugation may limit similar applications unless modified .

Biological Activity

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-chloro substituent on the phenyl ring and a methylsulfonyl group, which contributes to its unique chemical properties. The molecular formula is C10H11ClO3S, with a molecular weight of approximately 248.72 g/mol. The presence of the methylsulfonyl group enhances solubility and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound may function as an enzyme inhibitor , binding to active sites and blocking substrate access. The methylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, which may improve selectivity for certain molecular targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study demonstrated that compounds with similar structures showed significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . In vitro studies revealed effectiveness against certain bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating potent activity . However, it was found to be inactive against E. coli, which may be attributed to the presence of sulfonamide-resistant dihydropteroate synthase (DHPS) .

Enzyme Inhibition

The compound serves as a valuable tool in studying enzyme inhibition . It has been used in research to explore protein-ligand interactions and the kinetics of enzyme activity, particularly in the context of drug development targeting specific pathways involved in disease processes .

Case Study 1: Anticancer Efficacy

In a recent study, several analogs of this compound were synthesized and tested for their anticancer efficacy. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating promising potential as anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated that while it was effective against Gram-positive bacteria, it lacked activity against Gram-negative strains like E. coli, suggesting a need for structural modifications to enhance its spectrum of activity .

Summary of Research Findings

Activity Effectiveness Mechanism
AnticancerSignificant antiproliferative effects against MCF7 and HCT116Induction of apoptosis, inhibition of cell cycle
AntimicrobialEffective against Staphylococcus aureus; inactive against E. coliEnzyme inhibition; selective action on bacterial targets
Enzyme InhibitionUsed in studies for enzyme kineticsBinding to active sites; blocking substrate access

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or halogenation followed by sulfonylation . A plausible route includes:

Bromination : React 4-chloro-3-(methylthio)acetophenone with bromine in acetic acid to introduce a bromine at the α-position of the ketone .

Sulfonylation : Oxidize the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid .

Purification : Crystallization from ethanol/water mixtures improves purity.

Q. Critical Conditions :

  • Temperature control during bromination (0–5°C) to avoid side reactions.
  • Stoichiometric excess of oxidizing agents (1.5–2.0 eq.) ensures complete sulfonylation.
  • Yield optimization (~60–75%) requires inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral data should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : A singlet at δ 2.4–2.6 ppm (methylsulfonyl group), a singlet at δ 3.1–3.3 ppm (ketone methyl), and aromatic protons (δ 7.5–8.2 ppm) split due to substituent effects .
    • ¹³C NMR : A carbonyl signal at δ 205–210 ppm, SO₂ carbon at δ 45–50 ppm, and aromatic carbons between δ 120–140 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and S=O stretches at ~1150/1300 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 286.04 (calculated for C₁₀H₁₀ClO₃S⁺) .

Validation : Cross-reference with XRD data (if crystallized) using SHELXL for bond lengths/angles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound under varying reaction conditions?

Methodological Answer: Discrepancies often arise from solvent effects , tautomerism , or impurities . Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
  • HPLC-PDA Purification : Remove impurities (e.g., unreacted starting materials) using C18 columns with acetonitrile/water gradients .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm regiochemistry .

Case Study : In a related enone derivative, discrepancies in aromatic proton shifts were resolved via HSQC, confirming substituent positions .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this ketone, and how do they compare with experimental data?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model:
    • Electrostatic Potential (ESP) : Identify electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack .
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~5.2 eV) to predict charge-transfer interactions .
  • Comparison with XRD : Validate bond lengths (e.g., C=O: 1.21 Å computationally vs. 1.23 Å experimentally) .

Example : A study on a chlorophenyl-propenone derivative showed <0.05 Å deviation between DFT-optimized and XRD-measured bond lengths .

Q. How can researchers analyze the regioselectivity of electrophilic substitution reactions on the aromatic ring of this compound?

Methodional Answer:

  • Directing Effects : The methylsulfonyl (-SO₂Me) group is a strong meta-director, while the chloro (-Cl) substituent directs para/ortho. Competing effects require mechanistic analysis:
    • Nitration : Predominant substitution occurs meta to -SO₂Me and para to -Cl, confirmed by LC-MS analysis of nitro derivatives .
    • Kinetic vs. Thermodynamic Control : Use low temperatures (-10°C) to favor kinetic products (e.g., ortho-substitution) .

Experimental Validation : Isotopic labeling (e.g., D/H exchange) or NOE NMR to confirm substituent positions .

Q. What strategies are effective in mitigating decomposition during storage or reaction of this compound?

Methodological Answer:

  • Stability Studies : Monitor degradation via TLC or HPLC under varying conditions (light, humidity).
  • Stabilizers : Add radical scavengers (e.g., BHT) to autoxidation-prone ketones .
  • Storage : Store in amber vials at -20°C under inert gas (Ar) to prevent hydrolysis/oxidation .

Data Contradiction : A study noted 10% decomposition after 30 days at 25°C vs. <2% at -20°C .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one
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1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one

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